

"Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate" structure elucidation

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Compound of Interest

Compound Name: *Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate*

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An In-depth Technical Guide to the Structure Elucidation of **tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate**

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of **tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate**. This compound is a valuable building block in medicinal chemistry, where the incorporation of a fluorinated piperidine scaffold can enhance metabolic stability, modulate basicity (pKa), and enforce specific molecular conformations.[1][2] We present an integrated analytical strategy employing High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , ^{19}F , and 2D-NMR), and Chiral High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each step, ensuring a self-validating and robust characterization process.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a privileged scaffold, appearing in numerous alkaloids and pharmacologically active compounds.[3] The strategic introduction of fluorine can dramatically alter a molecule's physicochemical properties.[1][4] Specifically, the C-F bond's high strength

can increase metabolic stability, and its strong electronegativity allows for the fine-tuning of properties like membrane permeability and the pKa of nearby functional groups.[1]

A particularly compelling aspect of fluorine substitution is its profound influence on the conformational behavior of the piperidine ring.[1][4][5][6] The final three-dimensional structure of a drug molecule is critical to its biological activity. Understanding and confirming the stereochemistry and preferred conformation of building blocks like **tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate** is therefore a foundational requirement in drug discovery. This molecule features a cis relationship between the fluorine at C3 and the amino group at C4, alongside a bulky tert-butoxycarbonyl (Boc) protecting group that restricts nitrogen inversion and influences the ring's conformational equilibrium.[7]

This guide details the definitive analytical workflow to confirm the compound's identity, connectivity, relative and absolute stereochemistry, and enantiomeric purity.

Chapter 1: Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

The first step in any structure elucidation is to confirm the elemental composition. HRMS provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula.

Expertise & Causality: Why ESI-HRMS?

Electrospray Ionization (ESI) is the technique of choice for this molecule. It is a "soft" ionization method that typically generates the protonated molecular ion $[M+H]^+$ with minimal fragmentation. This is ideal for determining the intact mass of polar, non-volatile compounds like our analyte. The high resolution provided by analyzers like Time-of-Flight (TOF) or Orbitrap allows for mass measurements with sub-ppm accuracy, which is essential for distinguishing between elemental compositions that may have the same nominal mass.

Experimental Protocol: ESI-TOF HRMS

- **Sample Preparation:** Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, containing 0.1% formic acid to facilitate protonation.
- **Instrumentation:** Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

- **Infusion:** Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Ionization Mode:** Operate in positive ion mode to detect the $[\text{M}+\text{H}]^+$ ion.
- **Mass Calibration:** Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.
- **Data Acquisition:** Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da).

Data Interpretation

The molecular formula for **tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate** is $\text{C}_{10}\text{H}_{19}\text{FN}_2\text{O}_2$. The expected data is summarized below.

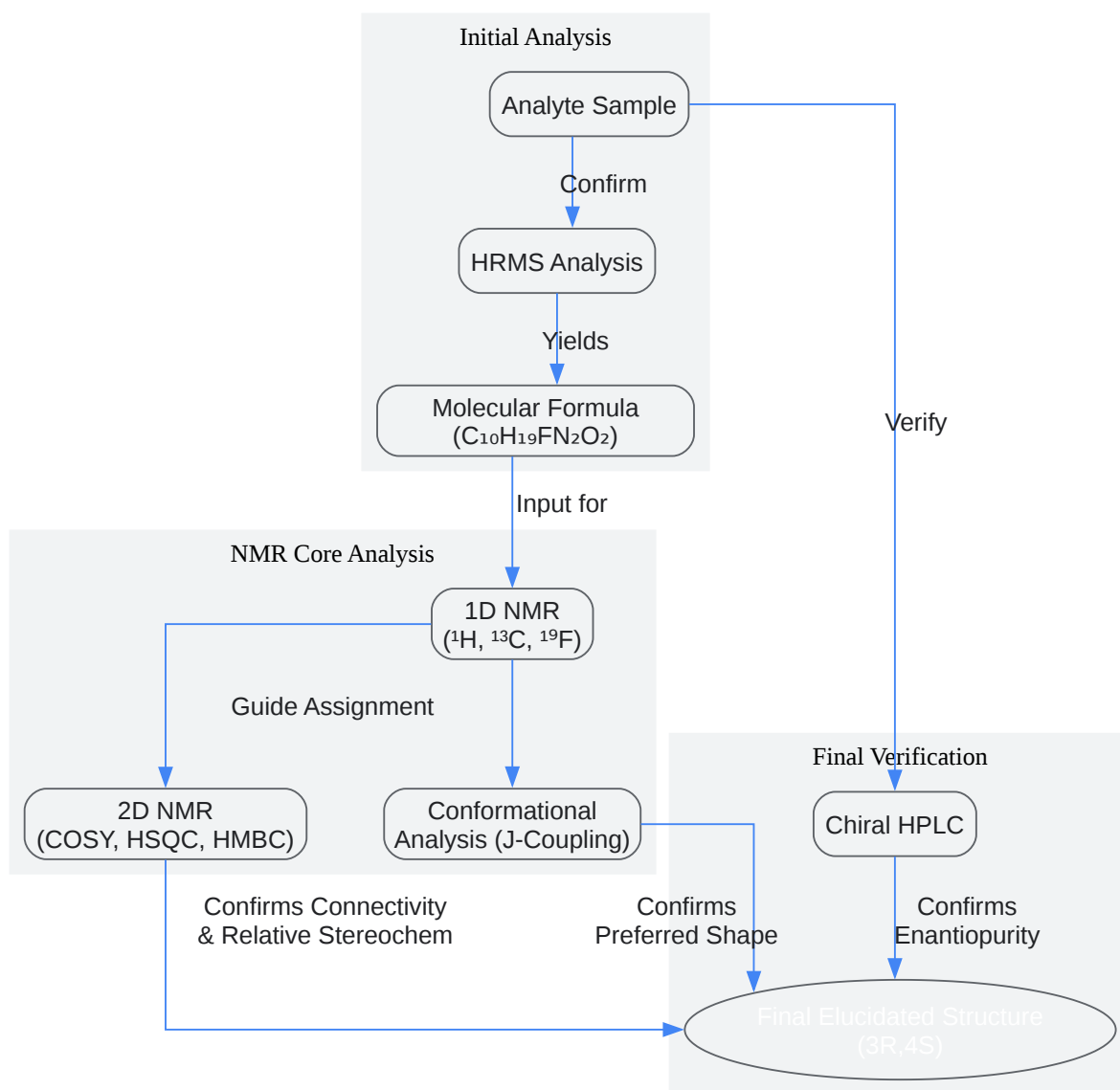
Parameter	Theoretical Value	Observed Value (Example)
Molecular Formula	$\text{C}_{10}\text{H}_{19}\text{FN}_2\text{O}_2$	Confirmed
Exact Mass (Neutral)	218.1431 g/mol	N/A
$[\text{M}+\text{H}]^+$ Ion (Monoisotopic)	219.1503 m/z	219.1501 m/z
Mass Error	N/A	< 2 ppm

A measured mass of 219.1501 m/z would correspond to a mass error of less than 2 ppm, providing high confidence in the assigned molecular formula of $\text{C}_{10}\text{H}_{19}\text{FN}_2\text{O}_2$.^{[8][9]}

Chapter 2: Definitive Structural & Stereochemical Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this molecule, a combination of ^1H , ^{13}C , ^{19}F , and 2D-NMR experiments is required for an unambiguous assignment.

Visualization: Overall Structure Elucidation Workflow



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Caption: Integrated workflow for structure elucidation.

^1H and ^{13}C NMR: Assigning the Carbon Skeleton

The ^1H NMR spectrum provides information on the number and type of protons, while the ^{13}C NMR spectrum reveals the unique carbon environments.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Use a 400 MHz (or higher) spectrometer.
- Acquisition: Acquire standard ^1H and proton-decoupled ^{13}C spectra at room temperature.

Predicted Data and Interpretation

Group	¹ H Chemical Shift (δ, ppm)	¹ H Multiplicity	¹ H Integration	¹³ C Chemical Shift (δ, ppm)	¹³ C Multiplicity (¹ JCF)
Boc -C(CH ₃) ₃	~1.45	singlet (s)	9H	~28.5	quartet
Boc -C(CH ₃) ₃	N/A	N/A	N/A	~80.0	singlet
Boc -C=O	N/A	N/A	N/A	~155.0	singlet
H-2, H-6	~2.8 - 4.2	multiplet (m)	4H	~40-50	doublet (d, ² JCF, ³ JCF)
H-5	~1.6 - 2.0	multiplet (m)	2H	~25-35	doublet (d, ³ JCF)
H-3	~4.5 - 4.8	doublet of multiplets (dm)	1H	~85-95	doublet (d, ~180-200 Hz)
H-4	~3.0 - 3.3	multiplet (m)	1H	~50-60	doublet (d, ² JCF)
-NH ₂	~1.5 - 2.5 (broad)	singlet (s)	2H	N/A	N/A

- Key Insights: The large one-bond C-F coupling constant (¹JCF) for C-3 is a definitive indicator of the fluorine attachment point. The chemical shifts of the ring protons are complex due to the chair conformation and the influence of the Boc group, which can exist as two slowly interconverting rotamers, sometimes leading to broadened signals.

¹⁹F NMR: Direct Observation of the Fluorine Environment

Principle: ¹⁹F NMR directly probes the fluorine nucleus. Its chemical shift and, more importantly, its coupling to nearby protons (JHF) are highly sensitive to the local electronic and steric environment, making it invaluable for conformational analysis.

Experimental Protocol: ¹⁹F NMR

- Instrumentation: Use a spectrometer equipped with a broadband probe tunable to the ^{19}F frequency.
- Acquisition: Acquire a proton-coupled ^{19}F spectrum. A common reference standard is CFCl_3 (δ 0.0 ppm).

Data Interpretation: A single resonance is expected, appearing as a complex multiplet due to couplings with H-3, H-2ax, H-2eq, H-4, and H-5 protons. The magnitude of these couplings, particularly the three-bond couplings (^3JHF), follows a Karplus-type relationship and is diagnostic of the dihedral angle, providing direct insight into the axial or equatorial orientation of the fluorine atom.[5]

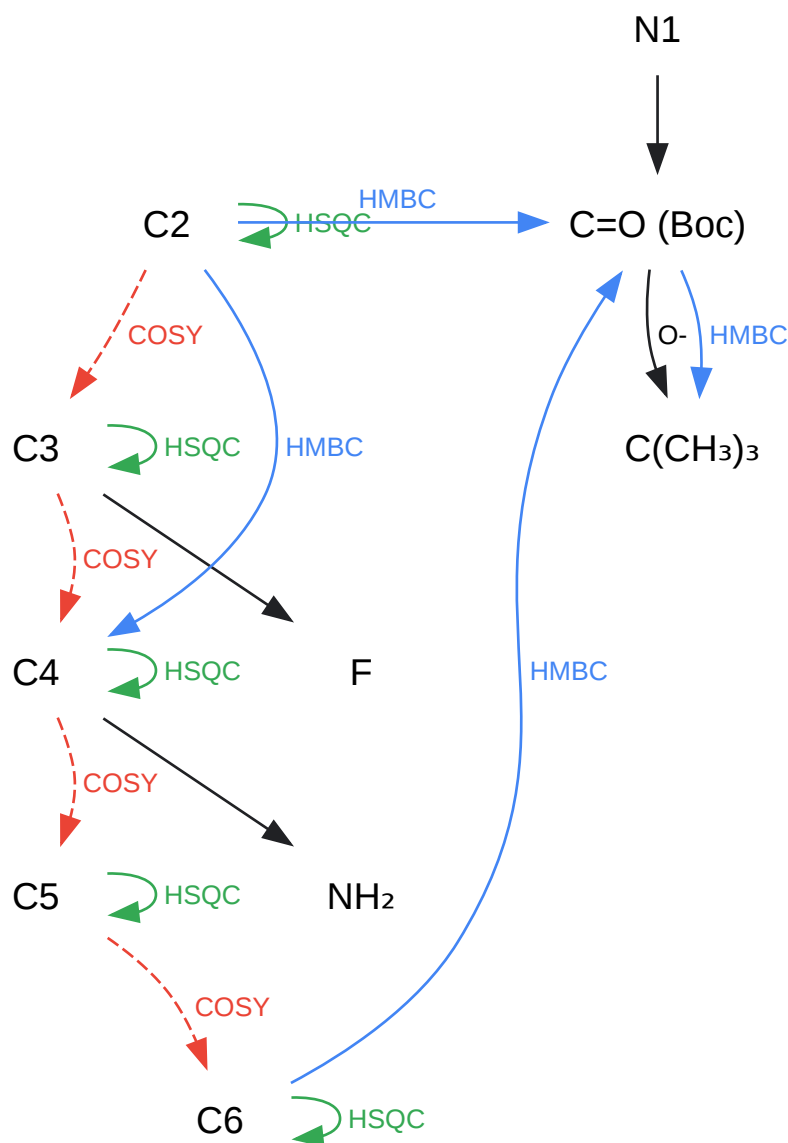
2D-NMR: Assembling the Puzzle

Two-dimensional NMR experiments are essential to unambiguously connect the atoms identified in the 1D spectra.

Protocols and Purpose:

- COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) couplings within the same spin system. It will reveal the complete connectivity map of the piperidine ring protons ($\text{H}_2 \rightarrow \text{H}_3 \rightarrow \text{H}_4 \rightarrow \text{H}_5 \rightarrow \text{H}_6$).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon (^1H - ^{13}C). This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule. For instance, it will show a correlation from the Boc methyl protons to the quaternary Boc carbon and the carbonyl carbon, and from the H-2/H-6 protons to the Boc carbonyl carbon, confirming the site of N-acylation.

Visualization: Key 2D NMR Correlations



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Caption: Key 2D NMR correlations for connectivity mapping.

Chapter 3: Elucidating the Preferred Conformation

With connectivity established, the focus shifts to the 3D structure. The *cis* (3*R*,4*S*) stereochemistry means the fluorine and amino groups are on the same face of the piperidine ring. In a chair conformation, this requires one substituent to be axial (ax) and the other to be equatorial (eq).

Principle: J-Coupling and Conformational Preference

The magnitude of the three-bond proton-proton coupling constant ($^3J_{HH}$) is dependent on the dihedral angle between the protons. For piperidine rings, a large coupling (10-13 Hz) is indicative of a diaxial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.^[10] The conformational preference of fluorinated piperidines is complex, influenced by sterics, dipole minimization, and hyperconjugative effects (e.g., donation from an anti-periplanar C-H σ orbital into the C-F σ^* orbital), which can favor an axial fluorine.^{[1][2][5]}

Visualization: Conformational Equilibria

Caption: Chair conformations for (3R,4S) isomer.

Data Integration and Interpretation

By carefully analyzing the coupling constants for H-3 and H-4, we can deduce the preferred conformation.

- If Conformer A (F-eq, NH₂-ax) is dominant: We would expect small 3J values between H-3 (ax) and its neighboring H-2 protons (ax and eq), and between H-4 (eq) and its neighboring H-5 protons.
- If Conformer B (F-ax, NH₂-eq) is dominant: We would expect at least one large, diaxial coupling for H-3 (eq) to an H-2 proton, and for H-4 (ax) to an H-5 proton.

Studies on similar systems suggest that solvation and electronic effects often play a major role.^{[1][6]} An axial fluorine may be stabilized by hyperconjugation.^{[2][5]} Therefore, a detailed analysis of all JHH and JHF couplings is critical to assign the dominant conformer in the specific solvent used for the NMR experiment.

Chapter 4: Confirmation of Enantiomeric Purity by Chiral HPLC

The final step is to confirm the absolute stereochemistry and enantiomeric purity. While NMR can confirm the relative (cis) stereochemistry, it cannot distinguish between the (3R,4S) enantiomer and its (3S,4R) counterpart.

Expertise & Causality: The Role of Chiral Stationary Phases

Chiral HPLC is the gold standard for this analysis. It utilizes a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the two enantiomers of the analyte. These complexes have different energies, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.

Experimental Protocol: Chiral HPLC

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A chiral column, for example, a Chiralpak® IA or IC column.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve the peak shape of basic analytes. A typical starting condition would be 90:10 heptane:isopropanol.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the Boc-group absorbs (e.g., 210-220 nm).
- Analysis: Inject a solution of the analyte. If available, also inject a sample of the racemate to confirm the method's ability to separate the two enantiomers and to identify the retention time of the undesired (3S,4R) enantiomer.

Data Interpretation

The desired outcome is a single, sharp peak in the chromatogram for the (3R,4S) sample. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers (A_1 and A_2):

$$\text{e.e. (\%)} = [(A_1 - A_2) / (A_1 + A_2)] \times 100$$

A value >99% e.e. is typically required for high-quality pharmaceutical building blocks.

Integrated Conclusion

The structural elucidation of **tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate** is a systematic process that builds a pyramid of evidence. HRMS lays the foundation by confirming the elemental composition. A comprehensive suite of 1D and 2D NMR experiments builds the framework, defining the atomic connectivity and relative stereochemistry. Analysis of NMR coupling constants provides critical insight into the molecule's preferred three-dimensional shape. Finally, chiral HPLC validates the enantiomeric integrity of the material. By integrating the data from each of these orthogonal techniques, researchers can achieve an unambiguous and robust characterization of this important chemical entity, ensuring its quality and suitability for application in drug discovery and development.

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